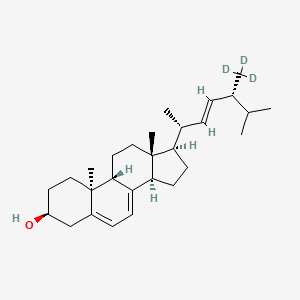
Lumisterol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumisterol-d3 is a stereoisomer of 7-dehydrocholesterol, produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of ultraviolet B radiation . It is a biologically active compound that has shown potential in various scientific and medical applications, particularly in photoprotection and anti-inflammatory activities .
Métodos De Preparación
Lumisterol-d3 is synthesized through the photochemical transformation of 7-dehydrocholesterol under ultraviolet B radiation . This process involves the absorption of ultraviolet B radiation by 7-dehydrocholesterol, leading to the breaking of the bond between carbon 9 and carbon 10, and the subsequent formation of this compound . Industrial production methods typically involve controlled ultraviolet B irradiation of 7-dehydrocholesterol to ensure the efficient conversion to this compound .
Análisis De Reacciones Químicas
Lumisterol-d3 undergoes several types of chemical reactions, including hydroxylation and photoisomerization . Common reagents used in these reactions include enzymes such as CYP11A1, which hydroxylates this compound to produce various hydroxyderivatives . Major products formed from these reactions include 20-hydroxylumisterol, 22-hydroxylumisterol, and 24-hydroxylumisterol .
Aplicaciones Científicas De Investigación
Lumisterol-d3 has a wide range of scientific research applications. In chemistry, it is studied for its unique photochemical properties and its ability to undergo specific transformations under ultraviolet B radiation . In biology and medicine, this compound and its hydroxyderivatives have shown potential in photoprotection, anti-inflammatory, and anti-cancer activities . They have been found to protect human keratinocytes against ultraviolet B-induced damage and to inhibit the proliferation of melanoma cells . Additionally, this compound has been investigated for its potential role in inhibiting SARS-CoV-2 .
Mecanismo De Acción
The mechanism of action of lumisterol-d3 involves its interaction with various intracellular receptors. This compound and its hydroxyderivatives function as inverse agonists of retinoic acid-related orphan receptors α and γ and interact with the non-genomic binding site of the vitamin D receptor . These interactions lead to the activation of nuclear receptors, including the vitamin D receptor, retinoic acid-related orphan receptors α and γ, and the aryl hydrocarbon receptor . These pathways are involved in the photoprotective and anti-inflammatory effects of this compound .
Comparación Con Compuestos Similares
Lumisterol-d3 is similar to other compounds such as vitamin D3 and tachysterol, which are also produced through the photochemical transformation of 7-dehydrocholesterol . this compound is unique in its specific interactions with intracellular receptors and its distinct photoprotective and anti-inflammatory properties . Other similar compounds include 7-dehydrocholesterol and its hydroxyderivatives .
Propiedades
Fórmula molecular |
C28H44O |
|---|---|
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3 |
Clave InChI |
DNVPQKQSNYMLRS-GCUWIAGOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


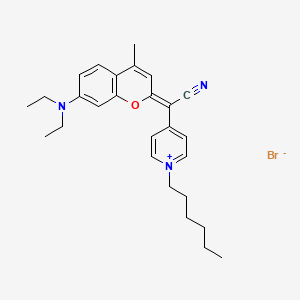
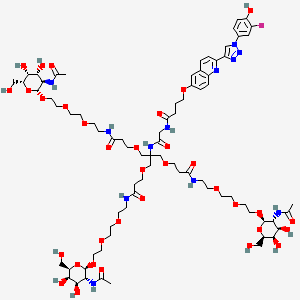
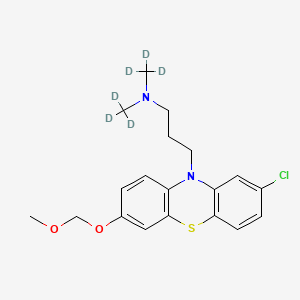

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

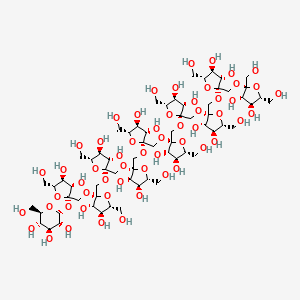

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
